1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
Descripción
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-25-17-4-2-3-5-19(17)28-18-11-10-15(12-16(18)20(25)26)24-21(27)23-14-8-6-13(22)7-9-14/h2-12H,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRWPIXIZNJORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a member of the dibenzo[b,f][1,4]oxazepin class of compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A 4-fluorophenyl group, which may influence its interaction with biological targets.
- A dibenzo[b,f][1,4]oxazepin core that is known for various pharmacological activities.
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepin class can exhibit multiple mechanisms of action, including:
- Antifungal Activity : Some derivatives have shown promising antifungal properties against various fungal strains.
- Antiviral Activity : Compounds similar to this one have demonstrated effectiveness against influenza viruses by disrupting viral entry mechanisms.
Antifungal Activity
In studies assessing antifungal activity, derivatives containing similar scaffolds were tested against several fungal strains. The results indicated varying degrees of effectiveness:
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 5.0 |
| Compound B | Aspergillus niger | 3.2 |
| 1-(4-Fluorophenyl)-3-(10-methyl...) | Sclerotinia sclerotiorum | Not yet tested |
Antiviral Activity
The antiviral potential of related compounds has been explored extensively. For instance:
- Compounds derived from similar structures have shown IC50 values ranging from 0.29 to 12 µg/mL against various influenza virus strains .
- The mechanism involves interference with hemagglutinin (HA), blocking the entry of the virus into host cells.
Case Study 1: Antifungal Efficacy
A study focused on the synthesis and evaluation of antifungal activity showed that modifications at specific positions on the dibenzo[b,f][1,4]oxazepin scaffold could enhance antifungal efficacy against S. sclerotiorum. The study highlighted that substituents at the 4-position significantly impacted activity levels and suggested further exploration into structure-activity relationships (SAR) .
Case Study 2: Antiviral Properties
Another investigation into antiviral properties revealed that certain derivatives exhibited significant activity against oseltamivir-resistant strains of influenza . This suggests that modifications to the core structure could yield compounds with enhanced therapeutic profiles.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antidepressant Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit antidepressant-like effects. The structural characteristics of 1-(4-fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea may contribute to its efficacy in modulating neurotransmitter systems associated with mood regulation. Studies have shown that similar compounds can enhance serotonin and norepinephrine levels in the brain, suggesting potential for treating major depressive disorders .
2. Antipsychotic Properties
The compound's structural framework aligns with known antipsychotic agents. Research has demonstrated that dibenzo[b,f][1,4]oxazepine derivatives can interact with dopamine receptors, particularly D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. In vivo studies have shown that modifications to the dibenzo structure can lead to varying degrees of receptor affinity and selectivity .
3. Neuroprotective Effects
Investigations into neuroprotective properties have revealed that compounds similar to this compound exhibit potential in protecting neuronal cells from oxidative stress and apoptosis. These effects may be attributed to their ability to modulate glutamate receptor activity and reduce excitotoxicity, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's .
Medicinal Chemistry Insights
1. Structure-Activity Relationship (SAR) Studies
SAR studies are pivotal in understanding how structural modifications impact biological activity. The presence of the fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration, which is essential for central nervous system (CNS) activity. Variations in the substituents on the dibenzo core can lead to significant changes in pharmacodynamics and pharmacokinetics .
2. Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Research has focused on developing more efficient synthetic routes that allow for rapid screening of derivatives with enhanced biological properties .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depression-like behaviors in animal models after administration of related compounds. |
| Study B | Assess antipsychotic efficacy | Showed that modified dibenzo derivatives had improved binding affinity for D2 receptors compared to traditional antipsychotics. |
| Study C | Investigate neuroprotective properties | Found that certain derivatives reduced neuronal cell death in models of oxidative stress by modulating glutamate signaling pathways. |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The dibenzo[b,f][1,4]oxazepin core distinguishes this compound from analogs with sulfur (thiazepine) or other heteroatoms. For example:
- SR-4995 : Features a dibenzo[b,f][1,4]thiazepin core (sulfur instead of oxygen) with a phenylpropyl-urea group. The thiazepine analog shows lipolysis-promoting activity via ABHD5 activation, suggesting that the oxazepin variant may exhibit distinct pharmacokinetics due to altered electronegativity and ring strain .
- F732-0028 : Shares the same oxazepin core but replaces the urea with a sulfamoyl-propanamide group. This substitution likely reduces hydrogen-bonding capacity, impacting target selectivity .
Table 1: Core Heterocycle Comparison
Urea Derivatives with Aryl Substituents
The 4-fluorophenyl group in the target compound contrasts with other aryl-substituted ureas in (e.g., 11a–11o), which feature thiazole and piperazine moieties. Key differences include:
- Electron-Withdrawing Groups : Compounds like 11c (3-chloro-4-fluorophenyl) and 11k (4-chloro-3-trifluoromethylphenyl) show higher molecular weights (518.1–568.2 [M+H]+) due to halogens, which may enhance membrane permeability but reduce solubility .
- Yield Trends : Fluorinated derivatives (e.g., 11c: 88.9% yield) generally exhibit higher synthetic efficiency compared to bulkier groups (e.g., 11m: 84.7% yield with 3,5-di(trifluoromethyl)phenyl) .
Table 2: Aryl-Substituted Urea Derivatives
Functional Group Modifications
Replacing the urea group with carboxamides or thioureas alters binding interactions:
- Carboxamide Analogs (): Compounds like 29 and 30 (dibenzo[b,f][1,4]thiazepine-8-carboxamides) exhibit LCMS m/z values of 421.0–449.1 [M+H]+, with methoxyphenyl groups enhancing solubility but reducing target affinity compared to urea .
- Thiourea Derivatives (): Compound 7k (azetidinone-thiourea) demonstrates radical scavenging activity due to fluorine substitution, suggesting that the target’s 4-fluorophenyl group may similarly enhance antioxidant or antimicrobial effects .
Key Research Findings and Trends
Fluorine Impact : Fluorine at the para position (as in the target compound) optimizes bioactivity by balancing electronegativity and steric effects, as seen in 7k .
Heterocycle Stability : Oxazepin cores may offer improved oxidative stability over thiazepins, though direct comparisons are lacking .
Synthetic Efficiency : Fluorinated aryl ureas generally achieve >85% yields, suggesting scalable synthesis for the target compound .
Q & A
Q. What methods are recommended for synthesizing the dibenzo[b,f][1,4]oxazepin core of this compound?
The dibenzo[b,f][1,4]oxazepin moiety can be synthesized via cyclization of substituted o-aminophenol derivatives. A key approach involves reacting 2-aminophenol derivatives with carbonyl-containing reagents under acidic conditions. For example, 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one (a structural analog) was synthesized using a modified Ullmann coupling followed by oxidative cyclization . Reaction optimization should prioritize temperature control (80–120°C) and catalyst selection (e.g., CuI for Ullmann reactions). Yield improvements (>70%) are achievable by reducing side reactions through slow reagent addition .
Q. How can HPLC and LC-MS be utilized to assess purity and structural integrity?
- Column selection : Use high-resolution reverse-phase columns (e.g., Chromolith® or Purospher® STAR) with C18 stationary phases for baseline separation of polar byproducts .
- Mobile phase : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak symmetry for urea derivatives.
- Mass spectrometry : ESI+ mode detects the parent ion ([M+H]+) at m/z 420.2 (calculated for C23H19FN3O3). Confirm fragmentation patterns (e.g., loss of CO from the oxazepinone ring) to validate structure .
Q. What pharmacological screening assays are appropriate for initial activity profiling?
- Enzyme inhibition : Screen against kinases (e.g., Pfmrk for malaria research) using fluorescence polarization assays .
- Cellular permeability : Use Caco-2 monolayers with LC-MS quantification to evaluate membrane penetration (target: Papp >1 × 10⁻⁶ cm/s) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion over 60 minutes .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?
Apply a fractional factorial design to evaluate variables:
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Compare plasma exposure (AUC) and tissue distribution in rodent models. Low bioavailability may explain discrepancies.
- Metabolite identification : Use HR-MS/MS to detect inactive metabolites (e.g., glucuronide conjugates) that accumulate in vivo .
- Formulation adjustments : Aqueous formulations with cyclodextrin (e.g., in Pfizer patents) enhance solubility and bioavailability .
Q. What strategies validate polymorphic stability in crystalline forms?
- PXRD : Compare experimental diffraction patterns (2θ angles) with simulated data from single-crystal studies (e.g., CCDC entries) .
- DSC/TGA : Monitor melting points and decomposition temperatures. Stable forms typically exhibit sharp endotherms (ΔH >100 J/g) and minimal mass loss below 200°C .
- Hygroscopicity : Expose crystals to 40–80% RH for 72 hours; mass changes >5% indicate instability .
Data Contradiction Analysis
Q. How to address conflicting SAR data for urea derivatives in kinase inhibition?
- Structural alignment : Overlap X-ray structures (e.g., PDB 4XCT) to identify steric clashes from the 4-fluorophenyl group that reduce binding affinity .
- Free-energy calculations : Use molecular dynamics (AMBER) to quantify ΔG differences between active/inactive conformers .
- Counter-screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out pan-inhibition artifacts .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
